molecular formula C19H28N2 B15131057 Phenazine, 5,10-dihydro-5-methyl-10-phenyl-

Phenazine, 5,10-dihydro-5-methyl-10-phenyl-

Cat. No.: B15131057
M. Wt: 284.4 g/mol
InChI Key: JISKNBWBQXQWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 5,10-dihydro-5-methyl-10-phenyl-phenazine, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of phenazine derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of phenazine, 5,10-dihydro-5-methyl-10-phenyl-, involves its interaction with cellular components. It can act as an electron shuttle, modifying cellular redox states and affecting gene expression patterns. This compound can also contribute to biofilm formation and enhance bacterial survival .

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound with a simpler structure.

    5,10-Dihydro-5,10-dimethylphenazine: A similar compound with two methyl groups instead of one methyl and one phenyl group.

    Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.

Uniqueness

Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H28N2

Molecular Weight

284.4 g/mol

IUPAC Name

5-methyl-10-phenyl-1,2,3,4,4a,5a,6,7,8,9,9a,10a-dodecahydrophenazine

InChI

InChI=1S/C19H28N2/c1-20-16-11-5-7-13-18(16)21(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-4,9-10,16-19H,5-8,11-14H2,1H3

InChI Key

JISKNBWBQXQWAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCCC2N(C3C1CCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.